molecular formula C14H16N2O9S B10769550 Disuccinimidyl sulfoxide

Disuccinimidyl sulfoxide

Cat. No.: B10769550
M. Wt: 388.35 g/mol
InChI Key: XJSVVHDQSGMHAJ-UHFFFAOYSA-N
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Description

Disuccinimidyl sulfoxide is a mass spectrometry-cleavable crosslinker that contains an amine-reactive N-hydroxysuccinimide ester at each end of a 7-carbon spacer arm. It is widely used in the study of protein-protein interactions due to its ability to form stable amide bonds with primary amines, facilitating the identification and characterization of protein complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disuccinimidyl sulfoxide is synthesized by reacting disuccinimidyl suberate with an oxidizing agent to introduce the sulfoxide group. The reaction typically occurs in an organic solvent such as dimethylformamide or dimethyl sulfoxide under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization and chromatography to obtain high-purity this compound suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Disuccinimidyl sulfoxide primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester groups at both ends of the molecule .

Common Reagents and Conditions

The reaction with primary amines typically occurs in a pH range of 7-9, using buffers such as phosphate-buffered saline or HEPES. The reaction is often carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Major Products

The major product of the reaction between this compound and primary amines is a stable amide bond, which links the two reacting molecules. This property is particularly useful in crosslinking studies to identify protein-protein interactions .

Mechanism of Action

Disuccinimidyl sulfoxide exerts its effects by reacting with primary amines in proteins to form stable amide bonds. The N-hydroxysuccinimide ester groups at both ends of the molecule facilitate this reaction. During mass spectrometry analysis, the sulfoxide group in the spacer arm can be cleaved using collision-induced dissociation, generating diagnostic ion doublets that aid in the identification of crosslinked peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cleavable sulfoxide group, which enhances its utility in mass spectrometry by providing distinct fragmentation patterns. This property allows for more accurate identification and characterization of crosslinked peptides compared to non-cleavable crosslinkers .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSVVHDQSGMHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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